An In-depth Technical Guide to Thiane-3-carbaldehyde: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to Thiane-3-carbaldehyde: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiane-3-carbaldehyde (CAS No. 61571-06-0) is a sulfur-containing heterocyclic aldehyde that serves as a versatile and valuable building block in modern organic synthesis. Its unique structural features, combining the reactivity of an aldehyde with the conformational and electronic properties of the thiane ring, make it a precursor of significant interest for the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry and drug discovery. This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and reactivity of Thiane-3-carbaldehyde, offering insights for its effective utilization in research and development.
Introduction
Heterocyclic compounds are fundamental to the development of new pharmaceuticals and functional materials. Among these, sulfur-containing heterocycles like thiane derivatives have garnered considerable attention. The presence of the sulfur atom in the thiane ring, a saturated six-membered ring, imparts distinct properties compared to its carbocyclic analog, cyclohexane, influencing both its conformation and reactivity.[1]
Thiane-3-carbaldehyde, also known by its IUPAC name tetrahydro-2H-thiopyran-3-carbaldehyde, positions a highly reactive aldehyde functional group on this heterocyclic scaffold.[2] This strategic placement allows for a multitude of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular frameworks.[1] Consequently, Thiane-3-carbaldehyde is recognized as a key synthetic intermediate for generating libraries of compounds for drug discovery and for the synthesis of natural products.[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of Thiane-3-carbaldehyde is essential for its handling, characterization, and use in synthesis.
Physical Properties
Thiane-3-carbaldehyde is a chemical intermediate available from various suppliers. While detailed experimental data for some physical properties are not widely published, the following information has been compiled from supplier data and computational models.
| Property | Value | Source |
| CAS Number | 61571-06-0 | [2] |
| Molecular Formula | C₆H₁₀OS | [2] |
| Molecular Weight | 130.21 g/mol | [2] |
| SMILES | C1CC(CSC1)C=O | [2] |
| InChIKey | QWFSMJVKLCAOEB-UHFFFAOYSA-N | [2] |
| XLogP3 | 0.8 | [2] |
| Storage | 2°C - 8°C |
Spectroscopic Characterization
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a distinct signal for the aldehydic proton (-CHO) at a downfield chemical shift, typically in the range of δ 9-10 ppm.[1] This signal may appear as a singlet or a narrowly split multiplet. The protons on the thiane ring will appear as a complex series of multiplets in the upfield region, generally between δ 1.5 and 3.0 ppm.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde group at a significantly downfield chemical shift, typically around δ 190-200 ppm. The carbons of the thiane ring would be expected to resonate in the range of δ 20-50 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1720-1740 cm⁻¹. Additionally, characteristic C-H stretching vibrations for the aldehyde proton can be expected around 2720 cm⁻¹ and 2820 cm⁻¹.
Synthesis of Thiane-3-carbaldehyde
While Thiane-3-carbaldehyde is commercially available, understanding its synthesis is crucial for researchers who may need to prepare it in-house or create derivatives. A common synthetic approach to such heterocyclic aldehydes involves the oxidation of the corresponding primary alcohol, (thian-3-yl)methanol.
Caption: General workflow for the synthesis of Thiane-3-carbaldehyde.
Protocol: Oxidation of (Thian-3-yl)methanol
This protocol describes a general procedure using Pyridinium Chlorochromate (PCC), a common and relatively mild oxidizing agent for converting primary alcohols to aldehydes.
Materials:
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(Thian-3-yl)methanol
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Pyridinium Chlorochromate (PCC)
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Dichloromethane (DCM), anhydrous
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Silica gel
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Diethyl ether
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Magnesium sulfate, anhydrous
Procedure:
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To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of (Thian-3-yl)methanol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
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Stir the reaction mixture vigorously for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional 15 minutes.
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Filter the mixture through a pad of silica gel, washing thoroughly with diethyl ether.
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Concentrate the filtrate under reduced pressure to yield the crude Thiane-3-carbaldehyde.
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Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
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Combine the fractions containing the product and remove the solvent under reduced pressure to obtain pure Thiane-3-carbaldehyde.
Causality: The use of PCC is favored for this transformation as it is less likely to over-oxidize the aldehyde to a carboxylic acid, a common side reaction with stronger oxidizing agents. The anhydrous conditions are crucial to prevent the formation of the gem-diol intermediate which can be further oxidized.
Chemical Reactivity and Synthetic Applications
The dual functionality of Thiane-3-carbaldehyde, comprising the reactive aldehyde and the thiane ring, provides a rich platform for a variety of chemical transformations.
Reactions of the Aldehyde Group
The aldehyde moiety is a versatile handle for carbon-carbon and carbon-heteroatom bond formation.
Caption: Key transformations of the aldehyde group in Thiane-3-carbaldehyde.
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Oxidation to Carboxylic Acid: The aldehyde can be readily oxidized to Thiane-3-carboxylic acid using a variety of oxidizing agents.[1]
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Protocol: Jones Oxidation
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Dissolve Thiane-3-carbaldehyde in acetone and cool the solution to 0°C.
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Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with stirring, maintaining the temperature below 10°C.
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After the addition is complete, stir the mixture at room temperature until the reaction is complete (monitored by TLC).
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Quench the reaction by adding isopropanol until the orange color disappears.
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Perform an aqueous workup and extract the product with a suitable organic solvent.
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Dry the organic layer, concentrate, and purify the resulting carboxylic acid.
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Reduction to Alcohol: The aldehyde is efficiently reduced to the corresponding primary alcohol, (Thian-3-yl)methanol, using hydride reducing agents.[1]
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Protocol: Sodium Borohydride Reduction
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Dissolve Thiane-3-carbaldehyde in methanol or ethanol.
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Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.
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Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours.
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Quench the reaction by the slow addition of water or dilute acid.
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Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the alcohol.
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Reductive Amination: This powerful reaction allows for the formation of C-N bonds, introducing amine functionalities. The aldehyde reacts with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride to form a secondary or tertiary amine, respectively.[1]
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Wittig Reaction: The Wittig reaction converts the aldehyde into an alkene, providing a method for carbon chain extension at the 3-position of the thiane ring.[1]
Reactions Involving the Thiane Ring
The sulfur atom in the thiane ring is also a site of reactivity.
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Oxidation of the Sulfur Atom: The sulfide can be selectively oxidized to a sulfoxide or a sulfone.[1]
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Oxidation with one equivalent of an oxidizing agent such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) typically yields the sulfoxide (Thiane-3-carbaldehyde 1-oxide).
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The use of stronger oxidizing agents or an excess of the oxidant leads to the formation of the sulfone (Thiane-3-carbaldehyde 1,1-dioxide).
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The introduction of these oxidized sulfur functionalities can significantly alter the steric and electronic properties of the molecule, which can be useful in modulating the biological activity and physicochemical properties of its derivatives.
Applications in Drug Discovery and Medicinal Chemistry
Thiane-3-carbaldehyde is a valuable building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The ability to functionalize both the aldehyde group and the thiane ring allows for the creation of a diverse range of molecular scaffolds. Thiane derivatives have been explored for various biological activities, and the aldehyde functionality provides a convenient entry point for the synthesis of analogs for structure-activity relationship (SAR) studies.[1]
Safety and Handling
While a comprehensive safety data sheet is not universally available, related compounds and general chemical principles suggest that Thiane-3-carbaldehyde should be handled with care.
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Hazard Statements (Potential): Based on supplier information for CAS 61571-06-0, potential hazards include H318 (Causes serious eye damage), H360 (May damage fertility or the unborn child), and H412 (Harmful to aquatic life with long-lasting effects).
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Precautionary Statements (Recommended): P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor).
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Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2°C - 8°C.
Conclusion
Thiane-3-carbaldehyde is a potent synthetic intermediate with significant potential in organic synthesis, particularly for the development of novel compounds in medicinal chemistry. Its dual reactivity allows for a wide range of chemical modifications, making it an attractive starting material for the generation of diverse molecular structures. This guide has provided a foundational understanding of its properties, synthesis, and reactivity to aid researchers in harnessing its full synthetic utility.
